molecular formula C7H10BrN3 B15248586 4-Bromo-N3,N3-dimethylpyridine-2,3-diamine

4-Bromo-N3,N3-dimethylpyridine-2,3-diamine

Cat. No.: B15248586
M. Wt: 216.08 g/mol
InChI Key: ZNOWUJLQBWDSDG-UHFFFAOYSA-N
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Description

4-Bromo-N3,N3-dimethylpyridine-2,3-diamine is a chemical compound with the molecular formula C7H10BrN3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N3,N3-dimethylpyridine-2,3-diamine typically involves the bromination of N3,N3-dimethylpyridine-2,3-diamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process, allowing for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N3,N3-dimethylpyridine-2,3-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of 4-Bromo-N3,N3-dimethylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,3-dimethylpyridine: Similar in structure but lacks the N3,N3-dimethylamino group, which can affect its reactivity and applications.

    N3,N3-Dimethylpyridine-2,3-diamine:

Uniqueness

4-Bromo-N3,N3-dimethylpyridine-2,3-diamine is unique due to the presence of both the bromine atom and the N3,N3-dimethylamino group. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

4-bromo-3-N,3-N-dimethylpyridine-2,3-diamine

InChI

InChI=1S/C7H10BrN3/c1-11(2)6-5(8)3-4-10-7(6)9/h3-4H,1-2H3,(H2,9,10)

InChI Key

ZNOWUJLQBWDSDG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CN=C1N)Br

Origin of Product

United States

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